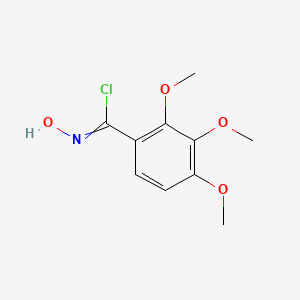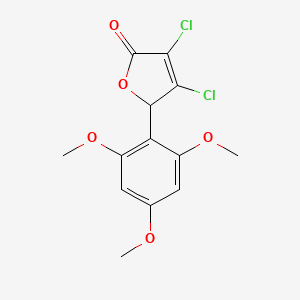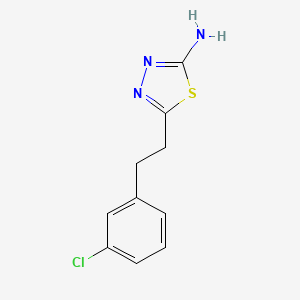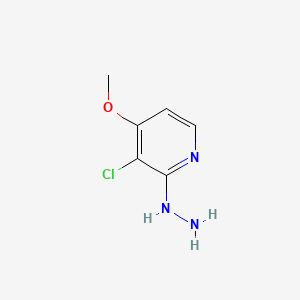
1-(4-Fluoro-2-nitrophenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluoro-2-nitrophenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their versatile applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of both fluorine and nitro groups on the phenyl ring of this compound imparts unique chemical properties, making it a subject of interest in scientific research.
Vorbereitungsmethoden
The synthesis of 1-(4-Fluoro-2-nitrophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 4-fluoro-2-nitroaniline with a guanylating agent. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The use of solvents like acetonitrile or dimethylformamide can enhance the reaction efficiency .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
1-(4-Fluoro-2-nitrophenyl)guanidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(4-Fluoro-2-nitrophenyl)guanidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The presence of the fluorine and nitro groups can enhance these interactions by providing additional binding sites and altering the electronic properties of the molecule .
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluoro-2-nitrophenyl)guanidine can be compared with other guanidine derivatives, such as:
1-(4-Chloro-2-nitrophenyl)guanidine: Similar in structure but with a chlorine atom instead of fluorine, leading to different reactivity and binding properties.
1-(4-Fluoro-2-aminophenyl)guanidine: The nitro group is replaced with an amino group, which significantly alters the compound’s chemical behavior and biological activity.
1-(4-Methyl-2-nitrophenyl)guanidine: The presence of a methyl group instead of fluorine affects the compound’s hydrophobicity and reactivity.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and binding affinity due to the presence of the fluorine and nitro groups.
Eigenschaften
Molekularformel |
C7H7FN4O2 |
|---|---|
Molekulargewicht |
198.15 g/mol |
IUPAC-Name |
2-(4-fluoro-2-nitrophenyl)guanidine |
InChI |
InChI=1S/C7H7FN4O2/c8-4-1-2-5(11-7(9)10)6(3-4)12(13)14/h1-3H,(H4,9,10,11) |
InChI-Schlüssel |
VIXFJWRCGZDYHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-2-Amino-N-[(S)-3-[4-(benzyloxy)phenyl]-1-(diethylamino)-1-oxo-2-propyl]-3,3-dimethylbutanamide](/img/structure/B13685388.png)

![1H-Imidazole-5-carboxaldehyde, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13685401.png)



![2-(2-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685428.png)
![Naphtho[2,1-b]furan-1,2-dione](/img/structure/B13685435.png)
![8-Methoxy-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13685436.png)



![Methyl 2-Cyano-4-[4-(hydroxymethyl)-1-piperidyl]benzoate](/img/structure/B13685459.png)

